(2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpenta noic acid ethyl ester hydrochloride
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Overview
Description
(2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic acid ethyl ester hydrochloride is a synthetic organic compound with a molecular formula of C20H26ClNO2. This compound is known for its potential applications in various fields, including pharmaceuticals and chemical research. It is characterized by its unique structural features, which include an amino group, a biphenyl moiety, and an ethyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic acid ethyl ester hydrochloride typically involves multiple steps. One common method starts with the preparation of the biphenyl-4-yl intermediate, followed by the introduction of the amino group and the ethyl ester. The final step involves the formation of the hydrochloride salt. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes or continuous flow systems. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product. Safety measures are also crucial due to the potential hazards associated with the chemicals and reactions involved.
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic acid ethyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The biphenyl moiety can be reduced to form cyclohexyl derivatives.
Substitution: The ethyl ester group can be substituted with other ester groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as nitro, cyclohexyl, and substituted ester derivatives. These products can have different physical and chemical properties, making them useful for various applications.
Scientific Research Applications
(2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic acid ethyl ester hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes involving amino acids and esters.
Medicine: It has potential therapeutic applications due to its structural similarity to certain bioactive compounds.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic acid ethyl ester hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the biphenyl moiety can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic acid
- (2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic acid methyl ester
- (2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic acid propyl ester
Uniqueness
Compared to these similar compounds, (2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic acid ethyl ester hydrochloride is unique due to its specific ester group and hydrochloride salt form. These features can influence its solubility, stability, and reactivity, making it suitable for specific applications that other compounds may not be able to fulfill.
Properties
IUPAC Name |
ethyl 4-amino-2-methyl-5-(4-phenylphenyl)pentanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2.ClH/c1-3-23-20(22)15(2)13-19(21)14-16-9-11-18(12-10-16)17-7-5-4-6-8-17;/h4-12,15,19H,3,13-14,21H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJTZLYRAWUSLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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